molecular formula C12H11FN2O B1626986 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile CAS No. 96249-05-7

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile

Cat. No. B1626986
CAS RN: 96249-05-7
M. Wt: 218.23 g/mol
InChI Key: MKIYUVIOCOLGKQ-CSKARUKUSA-N
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Description

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile, also known as DMFBA, is a synthetic compound that is widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.

Mechanism Of Action

The mechanism of action of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile is based on its ability to interact with specific biological molecules, such as enzymes and receptors. When 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile binds to these molecules, it undergoes a chemical reaction that results in the release of a fluorescent signal. This signal can be detected and measured using various spectroscopic techniques, allowing researchers to study the activity of these molecules in real-time.

Biochemical And Physiological Effects

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific molecules it interacts with. For example, 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has been used to study the activity of various enzymes involved in lipid metabolism, as well as the mechanisms of insulin signaling in cells. 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile is its ability to detect and measure the activity of specific biological molecules in real-time. This makes it a valuable tool for studying the mechanisms of various cellular processes. However, 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are many potential future directions for research involving 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile that can be used to study different biological processes. Another potential direction is the use of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile in the development of new therapeutic agents for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to better understand the potential toxic effects of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile and to develop safer and more effective methods for using it in scientific research.

Scientific Research Applications

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a fluorescent probe for detecting and measuring the activity of enzymes and other biological molecules. 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile can also be used to study the mechanisms of various cellular processes, including signal transduction and protein-protein interactions.

properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYUVIOCOLGKQ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562893
Record name (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile

CAS RN

96249-05-7
Record name (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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